molecular formula C28H17ClO6 B11070456 1-[(4-chlorophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

1-[(4-chlorophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

Cat. No.: B11070456
M. Wt: 484.9 g/mol
InChI Key: LINDDCBRTACJGL-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound that features a unique structure combining elements of chromen and cyclopropane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl moiety, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-CHLOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-CHLOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is unique due to its combination of chromen and cyclopropane moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H17ClO6

Molecular Weight

484.9 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-1-methyl-1a-(2-oxochromene-3-carbonyl)-7bH-cyclopropa[c]chromen-2-one

InChI

InChI=1S/C28H17ClO6/c1-27(23(30)15-10-12-17(29)13-11-15)22-18-7-3-5-9-21(18)35-26(33)28(22,27)24(31)19-14-16-6-2-4-8-20(16)34-25(19)32/h2-14,22H,1H3

InChI Key

LINDDCBRTACJGL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)C4=CC5=CC=CC=C5OC4=O)C(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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